molecular formula C22H24N2O3S2 B6492140 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 898452-63-6

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6492140
CAS No.: 898452-63-6
M. Wt: 428.6 g/mol
InChI Key: ATQVWSZHOFYTCV-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.12283498 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQVWSZHOFYTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C25H27N3O3SC_{25}H_{27}N_{3}O_{3}S with a molecular weight of approximately 449.6 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase.
  • Receptor Modulation : It may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and potentially offering neuroprotective effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar to other sulfonamides, it may possess antibacterial properties.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
  • Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, it may provide benefits in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

These results indicate a moderate level of antimicrobial activity.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of the compound. In a study involving induced inflammation in rats, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.